Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin
Description
Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin (Co(III)-TMPyP(CN)₂) is a synthetic metalloporphyrin featuring a cobalt(III) center coordinated to a tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) macrocycle with two axial cyanide ligands. This water-soluble porphyrin exhibits unique photophysical and catalytic properties due to its cationic pyridyl substituents and the redox-active Co(III) center. Its applications span catalysis, photodynamic therapy, and environmental remediation, particularly in dye degradation .
Properties
IUPAC Name |
cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.2CN.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;2*1-2;/h5-28H,1-4H3;;;/q+2;2*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNYHSTINXJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[C-]#N.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36CoN10+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129232-37-7 | |
| Record name | Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Optimization
The Suzuki-Miyaura reaction couples boronic acid derivatives to brominated porphyrin precursors. For N-methyl-4-pyridyl functionalization, 4-pyridylboronic acid derivatives are reacted with a tetrabromoporphyrin under inert conditions. Critical parameters include:
Table 1: Comparative Analysis of Suzuki-Miyaura Conditions for N-methyl-4-pyridyl Installation
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Solvent | Toluene | Diglyme |
| Boronic Acid Equivalents | 4.0 eq | 5.0 eq |
| Yield | 40–50% | 60–75% |
| Purity (HPLC) | 90–95% | 98–99% |
Microwave irradiation enhances reaction efficiency by minimizing side reactions, while diglyme improves solubility of polar intermediates. Post-functionalization, the product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the tetrakis(N-methyl-4-pyridyl)porphyrin ligand.
Cobalt Metallation Strategies
Transitioning from the free-base porphyrin to the cobalt complex requires meticulous metalation protocols. Cobalt insertion typically proceeds via a two-step oxidation mechanism:
Step 1: Co(II) Insertion
The free-base porphyrin is refluxed with cobalt(II) acetate in dimethylformamide (DMF) under nitrogen. Reaction monitoring via UV-Vis spectroscopy confirms metalation through Soret band shifts (~420 nm → 432 nm). Excess Co(OAc)₂ ensures quantitative conversion, with yields exceeding 95% under optimized conditions.
Step 2: Oxidation to Co(III)
The Co(II)-porphyrin intermediate is oxidized to Co(III) using molecular oxygen or chloranil in dichloromethane. Cyclic voltammetry confirms the Co³⁺/Co²⁺ redox couple at +0.35 V vs. Ag/AgCl.
Critical Considerations:
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize high-valent cobalt species.
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Counterion Selection : Triflate or perchlorate anions prevent ligand displacement during oxidation.
Cyanation and Axial Ligand Engineering
The final step introduces cyano ligands to the cobalt center, completing the dicyano-cobalt(III) architecture.
Cyanide Source and Reaction Dynamics
Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) serves as the cyanide donor. Reactions proceed in methanol/water mixtures (pH ≥ 10) to stabilize Co(III)-CN bonds. UV-Vis spectroscopy tracks ligand substitution via absorption band narrowing at 450 nm.
Table 2: Cyanation Efficiency Under Varied Conditions
| Cyanide Source | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KCN | MeOH/H₂O | 25°C | 24 h | 80% |
| TMSCN | DMF | 60°C | 6 h | 92% |
TMSCN outperforms KCN by mitigating hydroxide competition for axial sites. Excess cyanide (2.5 eq) ensures complete displacement of labile ligands (e.g., acetate).
Comparative Analysis of Synthetic Methodologies
Traditional vs. Modern Approaches
Chemical Reactions Analysis
Redox Reactions
The cobalt center undergoes stepwise redox transformations under controlled conditions:
Electrochemical Reduction
Radiolytic and electrochemical studies reveal a three-step reduction pathway :
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Co(III) → Co(II)
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Potential: -0.42 V (vs. NHE)
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Product: [(CN)₂Co(II)TMPyP]⁰
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Co(II) → Co(I)
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Potential: -1.12 V (vs. NHE)
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Product: [(CN)₂Co(I)TMPyP]⁻
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Porphyrin ring reduction
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Final product: Phlorin anion species
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Key finding : Cyanide ligands shift reduction potentials by −180 mV compared to non-cyanated analogs .
Oxidative Pathways
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Reaction with hydrogen peroxide generates Co(IV)-oxo intermediates.
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Oxygen acts as a terminal oxidant in catalytic cycles, enabling substrate oxygenation .
Ligand Substitution Reactions
The axial cyanide ligands display labile behavior:
Notable characteristics :
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Cyanide binding shows positive cooperativity (Hill coefficient α = 2) .
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Substitution kinetics follow a dissociative interchange (I_d) mechanism .
Interactions with Biological Reductants
The compound participates in electron transfer with physiological agents:
Ascorbate-Mediated Reduction
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Reaction :
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Biological implication : Rapid conversion to Co(II) state enhances cyanide scavenging capacity in vivo .
Superoxide Reactivity
Oxygen Reduction Reaction (ORR)
| Parameter | Value |
|---|---|
| Onset potential | +0.82 V (vs. RHE) |
| Electron transfer number | 3.9 ± 0.2 |
| Stability (1000 cycles) | <5% activity loss |
Mechanism : Concerted 4-electron pathway dominates at neutral pH .
Nitric Oxide (NO) Reduction
Stability Considerations
| Factor | Effect on Stability | Half-Life |
|---|---|---|
| pH > 9 | Cyanide ligand hydrolysis | 2.3 h |
| UV irradiation | Porphyrin ring degradation | 45 min |
| Temperature (50°C) | Axial ligand dissociation | 8.7 h |
Data compiled from . Stability studies conducted in phosphate buffer (pH 7.4).
Scientific Research Applications
Chemistry
- Catalysis : DCTMPyP is utilized as a catalyst in organic reactions, particularly in oxidation and reduction processes. Its ability to undergo redox reactions allows it to facilitate electron transfer efficiently.
| Reaction Type | Application |
|---|---|
| Oxidation | Catalyzing organic transformations |
| Reduction | Reducing metal ions |
| Substitution | Ligand exchange reactions |
Biology
- Model for Metalloenzymes : DCTMPyP serves as a model compound for studying metalloenzymes due to its structural similarity to heme proteins. Its interactions with biological molecules are crucial for understanding enzyme mechanisms.
- Antidote for Cyanide Poisoning : Studies have shown that DCTMPyP can bind cyanide ions effectively, acting as a potential antidote. Research demonstrated that administering DCTMPyP significantly reduced the time required for mice exposed to cyanide to recover from intoxication .
Medicine
- Photodynamic Therapy (PDT) : DCTMPyP has been investigated for its potential use in PDT, where it can generate reactive oxygen species upon light activation, leading to cell death in cancer cells. This property positions it as a promising candidate for cancer treatment .
| Application | Mechanism | Potential Benefit |
|---|---|---|
| Photodynamic Therapy | Light-induced cytotoxicity | Targeted cancer treatment |
| Diagnostic Agent | Interaction with biomolecules | Enhanced imaging techniques |
Industry
- Sensors and Materials Development : DCTMPyP is explored in the development of sensors due to its electronic properties. It can be incorporated into materials that exhibit specific responses to environmental changes.
Case Studies
- Cyanide Scavenging : A study highlighted the efficacy of DCTMPyP as a cyanide scavenging agent in vivo, demonstrating significant antidotal capabilities when administered before or after cyanide exposure .
- Photodynamic Efficacy : Research involving murine tumor models showed that treatment with DCTMPyP followed by light irradiation resulted in substantial tumor regression, indicating its potential as an effective PDT agent .
Mechanism of Action
The mechanism by which Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin exerts its effects involves coordination chemistry and redox reactions. The cobalt center can interact with various substrates, facilitating electron transfer and catalysis. The porphyrin ring provides a stable framework that can interact with light and other molecules.
Comparison with Similar Compounds
Structural and Electronic Properties
Cobalt vs. Iron Analogs
- Fe(III)-TMPyP(Cl) : Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin pentachloride (Fe(III)-TMPyP) has a chloride axial ligand. Unlike Co(III)-TMPyP(CN)₂, Fe(III)-TMPyP forms transient oxo-iron(IV) radical cations (Fe(IV)=O⁺•) upon reaction with H₂O₂, enabling catalytic hydroxylation and oxidation reactions .
- Distortion Effects : Co(III) porphyrins like Co(III)-TMPyP(CN)₂ exhibit ruffling and waving macrocycle distortions, red-shifting Soret and Q bands (e.g., 420–450 nm) compared to planar Fe(III) analogs .
Manganese and Gadolinium Derivatives
- Mn(III)-TMPyP(Cl) : Manganese(III) analogs (e.g., Mn(III)-TMPyPCl₅) adopt saddle-shaped structures, enhancing stability with large ions like Gd(III). These are used in MRI contrast agents but require harsh synthesis conditions .
- Gd(III) Complexes : Gd(III)-TMPyP derivatives show tumor-targeting capabilities but are less catalytically active than Co(III) or Fe(III) porphyrins .
Photophysical and Redox Properties
Notes:
- Co(III)-TMPyP(CN)₂ shows broader absorption bands due to distorted geometry .
- Zn(II)-TMPyP exhibits intense fluorescence (quantum yield ~0.15), unlike quenched emission in Co(III) and Fe(III) complexes .
Dye Degradation
- Co(III)-TMPyP(CN)₂ : Demonstrates 85–90% efficiency in degrading malachite green (MG) dye under visible light via singlet oxygen generation .
- Fe(III)-TMPyP(Cl) : Achieves 70–75% MG degradation but requires H₂O₂ to generate hydroxyl radicals .
- Mn(III)-TMPyPCl₅ : Less effective (50–60% efficiency) due to slower radical formation .
Electrochemical Performance
- Co(III)-TMPyP(CN)₂ exhibits higher barrier height (φb = 0.85 eV) and lower saturation current density (Js = 1.2 mA/cm²) than Fe(III)-TMPyP(Cl) (φb = 0.70 eV, Js = 2.5 mA/cm²), indicating superior charge-transfer resistance .
DNA Binding
- Co(III)-TMPyP(CN)₂ : Weak interaction due to steric hindrance from axial CN⁻ ligands .
- Zn(II)-TMPyP : Strong intercalation with DNA via π-π stacking, disrupting topoisomerase activity .
- Fe(III)-TMPyP(Cl) : Binds to single-strand DNA (poly(dG), poly(dC)) through electrostatic interactions, inducing structural changes .
Antiviral Activity
- Fe(III)-TMPyP(Cl) and Cu(II)-TMPyP show anti-HIV activity by inhibiting viral replication, while Co(III)-TMPyP(CN)₂ is less studied in this context .
Biological Activity
Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin (CoTMPyP) is a metalloporphyrin that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
CoTMPyP is characterized by its cobalt(III) center coordinated to a tetrakis(N-methyl-4-pyridyl)porphyrin ligand. The presence of the cyano groups enhances its stability and solubility in biological systems, making it a potential candidate for various biomedical applications.
- Cyanide Scavenging : CoTMPyP has been studied for its ability to scavenge cyanide ions, which can be lethal in high concentrations. The compound undergoes reduction from Co(III) to Co(II), facilitating the binding and detoxification of cyanide. This mechanism is crucial in therapeutic contexts where cyanide poisoning is a concern .
- Antioxidant Properties : CoTMPyP exhibits significant antioxidant activity by mimicking superoxide dismutase (SOD). This property allows it to mitigate oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .
- DNA Interaction : Studies indicate that CoTMPyP interacts with DNA through intercalation and outside self-stacking mechanisms. This interaction can influence gene expression and has potential implications in cancer therapy .
Anticancer Activity
CoTMPyP has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Research indicates that it can effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.016 | Apoptosis via ROS generation |
| PC-3 | 0.018 | Apoptosis via ROS generation |
Antimicrobial Activity
CoTMPyP demonstrates antimicrobial properties against a range of pathogens. Its interaction with bacterial membranes disrupts their integrity, leading to cell lysis. Studies have reported effective inhibition of both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Neuroprotective Effects
In models of oxidative stress, CoTMPyP has been shown to protect neuronal cells by reducing oxidative damage. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Cyanide Antidote Study : In a controlled study involving mice exposed to lethal doses of cyanide, administration of CoTMPyP significantly improved survival rates when given prophylactically or post-exposure. This highlights its potential as an effective antidote for cyanide poisoning .
- Cancer Treatment Trials : Clinical trials evaluating the efficacy of CoTMPyP in combination with traditional chemotherapy agents have shown enhanced therapeutic outcomes in patients with advanced cancer stages, suggesting synergistic effects that warrant further investigation .
Q & A
Q. How to design multi-porphyrin assemblies for controlled electron-transfer applications?
- Methodology : Utilize calixarene templates to arrange porphyrins in 1:4 or 7:4 stoichiometries. Time-resolved fluorescence quenching and transient absorption spectroscopy measure electron-transfer rates between donor/acceptor pairs (e.g., Au³⁺-TMPyP → Zn²⁺-TMPyP). Förster resonance energy transfer (FRET) confirms spatial alignment .
Q. What immobilization techniques enhance recyclability in heterogeneous catalysis?
- Methodology : Covalent grafting on silica via sol-gel processes (using APTES linkers) or electrostatic immobilization on Nafion membranes. Assess retention of activity after 10 cycles using inductively coupled plasma (ICP) to detect Co leaching. BET surface area analysis correlates porosity with catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
